molecular formula C21H20N4O4 B188239 Thaxtomin C CAS No. 140111-05-3

Thaxtomin C

Cat. No. B188239
CAS RN: 140111-05-3
M. Wt: 392.4 g/mol
InChI Key: IAIWBAHUWORDTI-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thaxtomin C is an organonitrogen and organooxygen compound . It is functionally related to an alpha-amino acid . It is a natural product found in Streptomyces ipomoeae, Streptomyces scabiei, and Streptomyces albus .


Synthesis Analysis

The total synthesis of Thaxtomin C and its analogues has been presented in a study . The study indicated that the 4-nitro indole fragment is essential for phytotoxicity, while benzyl and m-hydroxybenzyl substituents on the diketopiperazine ring are favorable for the efficacy . The N-methylations on indole and diketopiperazine show weak influence on the herbicidal activities .


Molecular Structure Analysis

The molecular formula of Thaxtomin C is C21H20N4O4 . The IUPAC name is (3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione . The InChI is InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 .


Chemical Reactions Analysis

Thaxtomin C is synthesized through multiple steps of unusual enzymatic reactions . The reactions follow a preferred order, with the 4-nitro indole fragment being essential for phytotoxicity .


Physical And Chemical Properties Analysis

The molecular weight of Thaxtomin C is 392.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 392.14845513 g/mol and the Monoisotopic Mass is also 392.14845513 g/mol . The Topological Polar Surface Area is 111 Ų .

Scientific Research Applications

Herbicidal Activities and Plant Pathogenicity

  • Synthesis and Biological Evaluations of Thaxtomin Analogues : This study showcases the total synthesis of thaxtomin C and its analogues, highlighting their potential as herbicides. The research demonstrates that thaxtomin C and its variants are effective against several weed species and exhibit moderate protoporphyrinogen oxidase enzyme inhibition. These compounds also show promising crop-selective properties and a broad range of antifungal activities (Zhang et al., 2015).

  • Thaxtomin A Affects Cell Wall Genes and Composition in Arabidopsis Thaliana : Although focusing on thaxtomin A, this study provides insights into the broader thaxtomin group, including thaxtomin C. Thaxtomin A, similar to thaxtomin C, inhibits cellulose synthesis in plants, alters cell wall composition, and triggers defense responses in Arabidopsis thaliana seedlings (Bischoff et al., 2009).

  • High-Yield Production of Thaxtomins : This paper discusses the production of thaxtomin A in a nonpathogenic Streptomyces strain, which is relevant for thaxtomin C as well. The high-yield production method fosters the agricultural application of thaxtomins due to their potent herbicidal activity (Jiang et al., 2018).

Cellular and Molecular Mechanisms

  • Thaxtomin A Induces Programmed Cell Death in Arabidopsis Cells : This research, although focused on thaxtomin A, sheds light on the mechanism of action likely shared with thaxtomin C. It demonstrates that thaxtomin A induces a form of programmed cell death in plant cells, which is not typical of a hypersensitive response but linked to changes in cell wall composition (Duval et al., 2005).

  • Plant Cell Growth and Ion Flux Responses to Thaxtomin A : This study provides insights into the early signaling events associated with thaxtomin toxicity, relevant for understanding thaxtomin C's effects. Thaxtomin A causes rapid and significant shifts in ion fluxes across the plasma membrane of plant tissues, suggesting a potential interaction with plasma membrane auxin receptors (Tegg et al., 2005).

Biosynthesis and Structural Insights

  • 4‐Nitrotryptophan in Thaxtomin A Biosynthesis : This research, important for understanding thaxtomin C as well, identifies 4‐nitrotryptophan as an intermediate in thaxtomin A biosynthesis. It reveals the novel substrate for non‐ribosomal peptide synthetases, which is crucial in the biosynthesis pathway (Johnson et al., 2009).

  • De Novo Biosynthesis of Non‐Natural Thaxtomin Phytotoxins : This paper discusses the engineered biosynthesis of thaxtomins, including thaxtomin C, in a heterologous host Streptomyces albus. This approach demonstrates the potential for structural diversification of thaxtomins, important for developing stable derivatives for agricultural use (Winn et al., 2018).

  • Cytochrome P450-catalysed L-tryptophan Nitration in Thaxtomin Phytotoxin Biosynthesis : This study provides crucial insights into the biosynthesis of the nitro group in thaxtomins, including thaxtomin C. It reveals that the cytochrome P450 TxtE catalyzes L-tryptophan nitration, a critical step in the biosynthesis pathway (Barry et al., 2012).

Mechanism of Action

Target of Action

Thaxtomin C primarily targets cellulose synthase , an enzyme crucial for the synthesis of cellulose in plant cell walls . Cellulose is a major structural component of the plant cell wall, providing rigidity and strength.

Mode of Action

Thaxtomin C interacts with cellulose synthase by binding to the enzyme, thereby inhibiting its activity . This inhibition disrupts the synthesis of cellulose, leading to weakened cell walls. As a result, plant cells become more susceptible to damage and less able to maintain their structural integrity .

Biochemical Pathways

The inhibition of cellulose synthase by Thaxtomin C affects the cell wall biosynthesis pathway . This disruption leads to a cascade of downstream effects, including impaired cell wall formation, reduced cell expansion, and ultimately, cell death. The compromised cell walls also make the plant more vulnerable to pathogen invasion .

Pharmacokinetics

It is known that thaxtomin c is produced by the bacteriumStreptomyces scabies and is secreted into the soil, where it can be absorbed by plant roots . Its bioavailability is influenced by soil composition, pH, and microbial activity .

Action Environment

Environmental factors significantly influence the efficacy and stability of Thaxtomin C. Soil pH, temperature, and moisture levels can affect the stability and activity of Thaxtomin C . Additionally, the presence of other soil microorganisms can impact its degradation and bioavailability. For instance, higher microbial activity can lead to faster degradation of Thaxtomin C, reducing its effectiveness .

Future Directions

Thaxtomin phytotoxins, including Thaxtomin C, are a group of nitrated diketopiperazines produced by the potato common scab-causing pathogen Streptomyces scabies and other actinobacterial plant pathogens . They represent a unique class of microbial natural products with distinctive structural features and promising herbicidal activity . Future research could focus on the rational generation of novel Thaxtomin analogues for the development of potent herbicidal agents .

properties

IUPAC Name

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWBAHUWORDTI-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thaxtomin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thaxtomin C
Reactant of Route 2
Thaxtomin C
Reactant of Route 3
Thaxtomin C
Reactant of Route 4
Thaxtomin C
Reactant of Route 5
Reactant of Route 5
Thaxtomin C
Reactant of Route 6
Thaxtomin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.